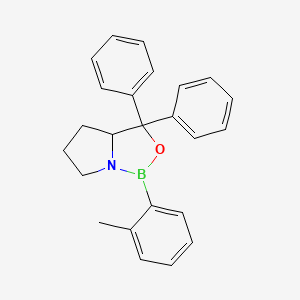
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate is a compound with a complex structure, combining a quinoline moiety with a benzoate group. Let’s break it down:
-
Quinoline: : Quinoline is a bicyclic nitrogen-containing heterocycle that has attracted attention due to its diverse biological activities. It is found in various natural products and synthetic compounds.
-
Benzoate: : The benzoate group consists of a benzene ring with a carboxylate functional group (COO-) attached. It is commonly found in esters and salts.
Vorbereitungsmethoden
Synthesis:
The synthesis of Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate involves several steps. Here’s a summary:
Starting Material: Begin with 3-methoxyaniline.
Key Steps:
Characterization: The compound is characterized using various spectral techniques.
Industrial Production:
Industrial-scale production methods may vary, but the synthetic route remains consistent.
Analyse Chemischer Reaktionen
Ethyl-4-((5-Chlor-8-methoxychinolin-4-yl)amino)benzoat kann verschiedene Reaktionen eingehen:
Substitution: Die Chlor-Gruppe kann durch andere funktionelle Gruppen substituiert werden.
Reduktion: Reduktion des Chinolinrings oder der Carbonylgruppe.
Oxidation: Oxidation der Methoxygruppe.
Häufige Reagenzien: Palladiumacetat, Tri-tert-butylphosphin-Tetrafluoroborat, Kaliumcarbonat und Dimethylacetamid.
Hauptprodukte: Die gewünschte Verbindung selbst und ihre Derivate.
Wissenschaftliche Forschungsanwendungen
Ethyl-4-((5-Chlor-8-methoxychinolin-4-yl)amino)benzoat findet Anwendungen in:
Chemie: Als Baustein für komplexere Moleküle.
Biologie: Potenzielle Bioaktivität, einschließlich Kinase-Inhibition.
Medizin: Untersucht auf Antikrebs-Eigenschaften.
Industrie: Kann als Ausgangsmaterial für die Medikamentenentwicklung dienen.
5. Wirkmechanismus
Der genaue Wirkmechanismus ist kontextabhängig. Er beinhaltet wahrscheinlich Wechselwirkungen mit zellulären Zielstrukturen, möglicherweise im Zusammenhang mit Kinase-Signalwegen.
Wirkmechanismus
The exact mechanism of action is context-dependent. it likely involves interactions with cellular targets, possibly related to kinase pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl-4-((5-Chlor-8-methoxychinolin-4-yl)amino)benzoat teilt Merkmale mit anderen Naphthyridin-Derivaten. Seine Einzigartigkeit liegt im spezifischen Substitutionsmuster und der Kombination von Chinolin- und Benzoat-Resten.
Ähnliche Verbindungen
- Nalidixsäure (ein vermarktetes [1,8]Naphthyridin-Analogon)
- Malaridinfosfat (Malaria-Mittel)
- Vosaroxin (in Phase-III-klinischen Studien für akute myeloische Leukämie)
Eigenschaften
Molekularformel |
C19H17ClN2O3 |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
ethyl 4-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-19(23)12-4-6-13(7-5-12)22-15-10-11-21-18-16(24-2)9-8-14(20)17(15)18/h4-11H,3H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
FTSVHKYIHJNPNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
![5-Thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl-](/img/structure/B12116220.png)

![2-[Bis(methylsulfanyl)methylene]cyclohexanone](/img/structure/B12116228.png)




![1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)
![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)


